molecular formula C23H26N2O3S2 B2546494 4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 955259-20-8

4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2546494
CAS No.: 955259-20-8
M. Wt: 442.59
InChI Key: BJFLNSIUDGMMEF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. The sulfonamide group (-SO₂NH-) is linked to a branched ethyl chain bearing both a 1,2,3,4-tetrahydroisoquinoline moiety and a thiophen-3-yl group.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-17-13-21(7-8-23(17)28-2)30(26,27)24-14-22(20-10-12-29-16-20)25-11-9-18-5-3-4-6-19(18)15-25/h3-8,10,12-13,16,22,24H,9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFLNSIUDGMMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the tetrahydroisoquinoline core.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a potential candidate for drug development.

Medicine

    Pharmaceuticals: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group typically interacts with the active site of the enzyme, blocking its activity. The tetrahydroisoquinoline and thiophene moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Compound A : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide (from )

  • Key Differences: Replaces the tetrahydroisoquinoline with a tetrahydro-pyrimidinyl-thione group. Substitutes the thiophen-3-yl group with a thiazole ring.

Compound B: N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (from )

  • Key Differences: Lacks the methoxy group and tetrahydroisoquinoline moiety. Features a pyridine-aniline substituent instead of the ethyl-thiophene chain.
  • Implications: The absence of methoxy and tetrahydroisoquinoline reduces steric bulk and lipophilicity, which may decrease blood-brain barrier penetration relative to the target compound .

Compound C: 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (from )

  • Key Differences :
    • Replaces the ethyl-thiophene chain with a benzothiazolylidene group.
    • Substitutes the benzene-sulfonamide with a benzamide linkage.

Substituent-Driven Functional Variations

Feature Target Compound Compound A Compound B Compound C
Core Heterocycle 1,2,3,4-Tetrahydroisoquinoline Tetrahydro-pyrimidinyl-thione Pyridine-aniline Benzothiazolylidene
Sulfonamide Linkage Present Present Present Absent (Benzamide linkage)
Electronic Modifiers Methoxy, Methyl, Thiophene Thiazole, Thione Methyl Ethoxy, Ethyl
Lipophilicity (logP)* High (estimated) Moderate-High Low-Moderate Moderate
Potential Applications Central nervous system (CNS) targets Antimicrobial/Enzyme inhibitors Anti-inflammatory Fluorescent probes/Imaging agents

*Estimated based on substituent contributions .

Functional Group Analysis and Bioactivity

  • Methoxy Group : Enhances metabolic stability and electron-donating effects compared to halogenated analogues (e.g., ’s Br/Cl-substituted derivatives) .
  • Thiophene vs. Triazole : The thiophene’s sulfur atom provides softer Lewis basicity than triazole’s nitrogen (), influencing metal-binding selectivity in enzyme inhibition .
  • Tetrahydroisoquinoline vs. Benzothiazole: The former’s rigidity may favor binding to G-protein-coupled receptors (GPCRs), while benzothiazole’s planarity (Compound C) aids intercalation in DNA or protein pockets .

Biological Activity

4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (CAS Number: 955259-20-8) is a complex organic compound with potential therapeutic applications. Its unique structure combines a sulfonamide moiety with a tetrahydroisoquinoline and thiophene, suggesting diverse biological activities. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O4S2C_{22}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 442.6 g/mol. The presence of functional groups such as methoxy, sulfonamide, and thiophene contributes to its biological properties.

PropertyValue
Molecular FormulaC22H22N2O4S2
Molecular Weight442.6 g/mol
CAS Number955259-20-8

Biological Activity Overview

Research indicates that the compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies have shown that sulfonamide derivatives can possess significant antibacterial properties. The incorporation of the tetrahydroisoquinoline structure may enhance this activity by interacting with bacterial enzymes.
  • Anticancer Properties : Compounds containing isoquinoline derivatives have been studied for their potential in cancer treatment. The mechanism often involves the induction of apoptosis in cancer cells, which could be a pathway for this compound as well.
  • Neuroprotective Effects : There is emerging evidence that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives indicated that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that modifications in the thiophene ring significantly influenced antimicrobial potency.

Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. A notable study reported IC50 values indicating that the compound was effective at low concentrations compared to standard chemotherapeutics. The proposed mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) generation.

Neuroprotective Effects

Research on neuroprotective agents has identified tetrahydroisoquinoline derivatives as potential candidates for treating Parkinson's disease. The compound's ability to modulate neurotransmitter levels and protect against oxidative stress was highlighted in recent animal model studies.

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